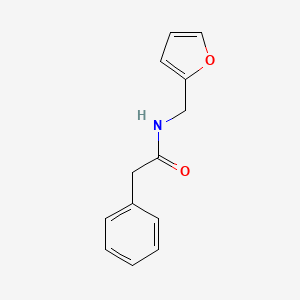
1-(benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol
Descripción general
Descripción
1-(Benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol, also known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. This compound has been shown to exhibit anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol involves the stabilization of the tumor suppressor protein p53. This protein plays a crucial role in regulating cell growth and preventing the development of cancer. However, mutations in the p53 gene are commonly found in cancer cells, leading to the loss of its tumor suppressor function. This compound binds to the DNA-binding domain of mutant p53, stabilizing its structure and restoring its function as a tumor suppressor. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as by inhibiting cell proliferation and angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its ability to induce apoptosis in cancer cells, which can be easily measured using various assays. In addition, this compound has been shown to be effective in sensitizing cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol. One area of research is the development of more potent and selective analogs of this compound, which may have fewer toxic effects on normal cells. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer therapy. Finally, research is needed to identify biomarkers that can predict the response of cancer cells to this compound, which can help to identify patients who are most likely to benefit from this therapy.
In conclusion, this compound is a promising cancer therapeutic agent that has shown significant anti-tumor activity in various types of cancer cells. However, further research is needed to optimize its efficacy and minimize its toxic effects on normal cells. With continued research and development, this compound may become an important tool in the fight against cancer.
Aplicaciones Científicas De Investigación
1-(benzylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in various types of cancer cells, including breast, colon, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy.
Propiedades
IUPAC Name |
1-benzylsulfonyl-3-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c17-14-6-8-16(9-7-14)21-10-15(18)12-22(19,20)11-13-4-2-1-3-5-13/h1-9,15,18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLXOUBRLJDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-6-nitro-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B3844616.png)
![1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844618.png)
![3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B3844620.png)
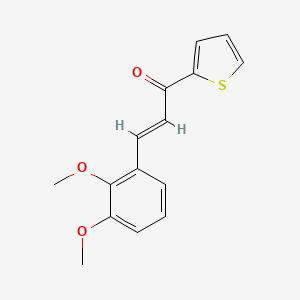
![4-[2-(1-{4-[(4-methylbenzoyl)amino]phenyl}ethylidene)hydrazino]benzenesulfonic acid](/img/structure/B3844629.png)
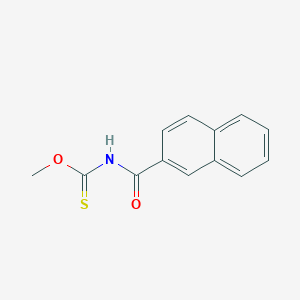

![1-{4-[4-(3-furylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844653.png)
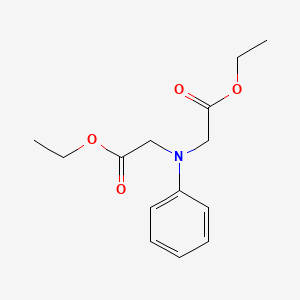
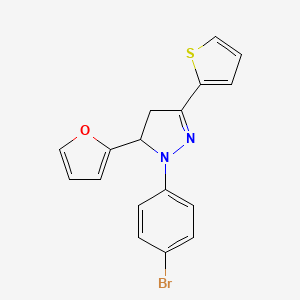
![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B3844664.png)

